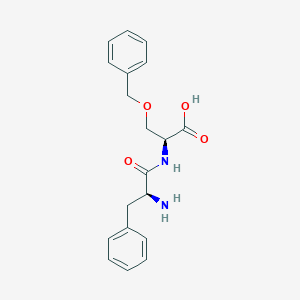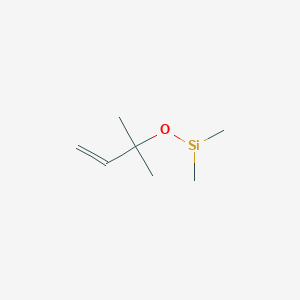
3-(Dimethylsiloxy)-3,3-dimethyl-1-propene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dimethylsiloxy)-3,3-dimethyl-1-propene is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups and an oxygen atom, which is further bonded to a propene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylsiloxy)-3,3-dimethyl-1-propene typically involves the hydrosilylation of allyl compounds with dimethylsiloxy groups. One common method is the reaction of allyl alcohol with chlorodimethylsilane in the presence of a base, such as triethylamine, to form the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher efficiency. The use of catalysts, such as platinum or rhodium complexes, can further enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
3-(Dimethylsiloxy)-3,3-dimethyl-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into silanes or other reduced silicon-containing species.
Substitution: The silicon-oxygen bond can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids. Reactions are typically carried out at low temperatures to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent hydrolysis.
Substitution: Nucleophiles like halides or alkoxides are used in the presence of a base to facilitate the substitution reaction.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silanes and other reduced silicon species.
Substitution: Halosilanes, alkoxysilanes, and other substituted silanes.
科学研究应用
3-(Dimethylsiloxy)-3,3-dimethyl-1-propene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and polymers. Its unique reactivity makes it valuable in the development of new materials with tailored properties.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, to enhance their stability and functionality.
Industry: In the industrial sector, this compound is used in the production of silicone-based materials, coatings, and adhesives due to its excellent thermal and chemical stability.
作用机制
The mechanism of action of 3-(Dimethylsiloxy)-3,3-dimethyl-1-propene involves its ability to form stable silicon-oxygen bonds. This stability is due to the strong affinity between silicon and oxygen, which results in the formation of robust siloxane linkages. These linkages are resistant to hydrolysis and oxidation, making the compound highly durable in various environments. The molecular targets and pathways involved in its action depend on the specific application, such as the modification of biomolecules or the formation of polymer networks.
相似化合物的比较
Similar Compounds
Trimethylsiloxypropene: Similar in structure but with three methyl groups attached to the silicon atom.
Dimethylsiloxyethene: Contains an ethene group instead of a propene group.
Dimethylsiloxymethane: Contains a methane group instead of a propene group.
Uniqueness
3-(Dimethylsiloxy)-3,3-dimethyl-1-propene is unique due to its specific combination of a propene group with a dimethylsiloxy moiety. This structure imparts distinct reactivity and stability, making it suitable for applications that require robust and versatile organosilicon compounds. Its ability to undergo various chemical reactions and form stable siloxane bonds sets it apart from other similar compounds.
属性
CAS 编号 |
23483-22-9 |
|---|---|
分子式 |
C7H15OSi |
分子量 |
143.28 g/mol |
InChI |
InChI=1S/C7H15OSi/c1-6-7(2,3)8-9(4)5/h6H,1H2,2-5H3 |
InChI 键 |
KTYUHUZTYVMLFG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C=C)O[Si](C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1r,2s,3r,4s)-3-Ethoxycarbonyl-bicyclo [2.2.1]hept-2-yl-aminium (1's)-(+)-10-camphorsulfonate](/img/structure/B14173802.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14173805.png)
![4,6-Bis{[(furan-2-yl)methyl]sulfanyl}-3-methylbenzene-1,2-diol](/img/structure/B14173810.png)
![5-(4-Methoxyphenyl)-4-{4-[(propan-2-yl)oxy]phenyl}-1H-pyrazol-3-amine](/img/structure/B14173812.png)
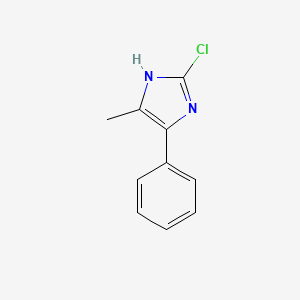
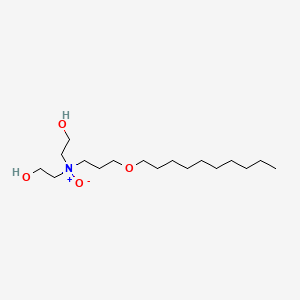
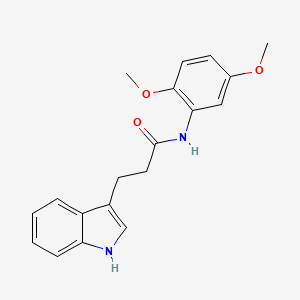
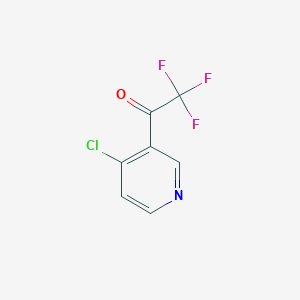
![1,1'-[Heptane-1,7-diylbis(oxy)]bis(3,4-difluorobenzene)](/img/structure/B14173824.png)
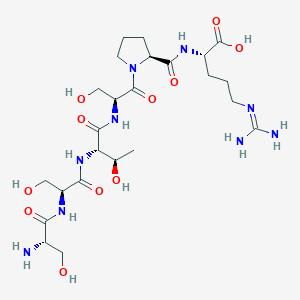
![Ethyl 1,3A-dihydro-7-hydroxy-2,5-dimethylpyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B14173836.png)
![10-Hydroxy-9,12-dimethyl-4-methylidene-13-propan-2-yl-7-oxapentacyclo[7.6.0.01,12.03,8.06,8]pentadecane-5,11-dione](/img/structure/B14173840.png)
![Methyl 4-[(2-hydroxy-3-prop-2-ynoxy-propyl)-pyrimidin-2-yl-amino]butanoate](/img/structure/B14173867.png)
